

Structural Analysis & Technical Guide: N-(2,3-Epoxypropyl)succinimide

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Compound of Interest

Compound Name:	1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione
CAS No.:	20958-21-8
Cat. No.:	B3049512

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Executive Summary

N-(2,3-Epoxypropyl)succinimide (commonly referred to as N-Glycidylsuccinimide) represents a critical bifunctional building block in organic synthesis and polymer chemistry. Characterized by a five-membered imide ring fused to a reactive glycidyl (epoxide) tail, this molecule serves as a versatile electrophile. Its dual functionality allows for orthogonal reactivity: the epoxide ring undergoes facile nucleophilic ring-opening (e.g., with amines, thiols, or carboxylates), while the succinimide moiety provides thermal stability and can act as a masked amine or a leaving group in specific transformations.

This technical guide provides a rigorous structural analysis, detailing the physicochemical architecture, spectroscopic signatures (NMR, IR, MS), and synthesis protocols required for high-purity isolation. It is designed for researchers requiring precise characterization data to distinguish the target molecule from common impurities such as hydrolyzed diols or oligomeric byproducts.

Molecular Architecture & Physicochemical

Properties[1]

Core Structural Features

The molecule (

) consists of an achiral succinimide core N-alkylated with a chiral glycidyl group. The presence of the epoxide creates a chiral center at the methine carbon (

), resulting in two enantiomers (

and

). Standard synthesis typically yields the racemate unless chiral epichlorohydrin is employed.

Property	Value / Description
IUPAC Name	1-(Oxiran-2-ylmethyl)pyrrolidine-2,5-dione
Molecular Formula	
Molecular Weight	155.15 g/mol
CAS Number	10291-08-4 (Generic) / 19561-17-2 (Specific Ref.)
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, DMF, Chloroform, Dichloromethane; Sparingly soluble in water (hydrolysis risk)
Melting Point	95–98 °C (Typical range for pure crystalline form)

Stereochemical Considerations

- Chiral Center: The

carbon of the propyl chain.

- Inversion Potential: Unlike N-glycidylphthalimide, the succinimide ring is less sterically bulky, potentially allowing faster rotation around the bond, affecting NMR coupling constants ().

Spectroscopic Characterization (The Core)

Accurate identification relies on distinguishing the intact epoxide ring from its hydrolyzed diol counterpart. The following data represents the canonical spectroscopic signature for N-glycidylsuccinimide.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

, 400 MHz

The spectrum is defined by the symmetry of the succinimide ring and the distinct splitting pattern of the glycidyl group.

Position	(ppm)	Multiplicity	Integration	Assignment Logic
Succinimide Ring	2.75 – 2.80	Singlet (s)	4H	The methylene protons () of the ring are chemically equivalent due to rapid conformational averaging and symmetry.
Epoxide	2.65	dd	1H	Terminal epoxide proton (trans to methine). Characteristic upfield shift of strained ring.
Epoxide	2.82	dd	1H	Terminal epoxide proton (cis to methine).
Epoxide	3.15 – 3.20	Multiplet (m)	1H	The methine proton of the epoxide ring. Deshielded by oxygen.
N-Methylene	3.65	dd	1H	Diastereotopic proton adjacent to Nitrogen.
N-Methylene	3.95	dd	1H	Diastereotopic proton adjacent to Nitrogen. Significant deshielding due

to the inductive effect of the imide nitrogen.

Critical Quality Attribute (CQA):

- Impurity Flag: A broad singlet around 2.0–2.5 ppm indicates protons from hydrolysis (diol formation).
- Impurity Flag: New multiplets appearing at 3.4–3.6 ppm suggest opening of the epoxide ring.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance)

Wavenumber ()	Vibration Mode	Structural Indication
1700, 1770	Stretch	Characteristic doublet for cyclic imides (symmetric & asymmetric stretching).
1250	Stretch	Epoxide ring breathing mode (symmetric).
910	Epoxide Ring Def.	Asymmetric ring deformation (diagnostic for terminal epoxides).
850	Bend	Epoxide ring C-H bending.
2950–3000	Stretch	Aliphatic C-H stretching of the succinimide and glycidyl chain.

Mass Spectrometry (ESI-MS)

- Molecular Ion

: m/z 156.16

- Sodium Adduct

: m/z 178.14

- Fragment 1 (Loss of Epoxide): m/z ~99 (Succinimide ring cation)
- Fragment 2 (Ring Opening): m/z 174 (Hydrolyzed diol)

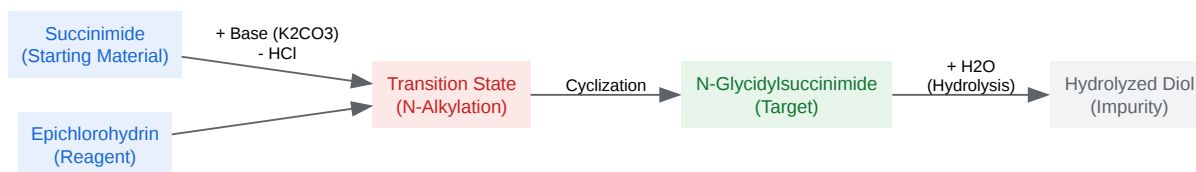
) – Presence indicates wet solvent or degradation.

Synthesis & Impurity Profiling

The synthesis involves the nucleophilic substitution of epichlorohydrin by succinimide under basic conditions.

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic and the primary degradation pathway (hydrolysis) that researchers must control.



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Figure 1: Synthetic pathway and primary degradation mechanism.

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of N-(2,3-epoxypropyl)succinimide with >98% purity.

Reagents:

- Succinimide (1.0 eq)

- Epichlorohydrin (3.0 eq, excess serves as solvent/reactant)
- Potassium Carbonate (, 1.2 eq, anhydrous)
- Tetrabutylammonium bromide (TBAB, 0.05 eq, Phase Transfer Catalyst)
- Solvent: Acetonitrile () or neat Epichlorohydrin.

Step-by-Step Methodology:

- Activation: In a round-bottom flask equipped with a reflux condenser, suspend Succinimide (10 mmol) and anhydrous (12 mmol) in Acetonitrile (50 mL).
- Addition: Add TBAB (0.5 mmol) followed by dropwise addition of Epichlorohydrin (30 mmol) under stirring.
- Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The spot for Succinimide () should disappear, replaced by the product ().
- Filtration: Cool to room temperature. Filter off the inorganic salts (, unreacted).
- Concentration: Evaporate the solvent and excess epichlorohydrin under reduced pressure (Rotavap). Caution: Do not exceed 50°C to prevent polymerization.
- Purification:

- Crude: Yellowish oil or solid.
- Recrystallization:[1] Dissolve in minimum hot Isopropanol (IPA) or Ethanol. Cool slowly to 4°C. Filter the white crystals.
- Alternative: Silica gel column chromatography (Hexane:EtOAc 7:3).

Impurity Control Table

Impurity Type	Origin	Detection Method	Removal Strategy
Succinimide	Unreacted starting material	TLC / H NMR (Singlet at 2.7 ppm shifts slightly)	Wash organic layer with water (if product is extracted in); Column chromatography.
Epichlorohydrin	Excess reagent	H NMR (distinct allyl signals)	High-vacuum drying (product is non-volatile compared to epi).
Diol Derivative	Hydrolysis of epoxide	MS (m/z 174), IR (Broad -OH stretch ~3400)	Recrystallization from anhydrous solvents; Avoid aqueous workup if possible.
Oligomers	Ring-opening polymerization	GPC / NMR (Broadening of peaks)	Keep reaction temperature <100°C; Store at -20°C.

Reactivity & Functional Applications[1][7]

Mechanism of Action

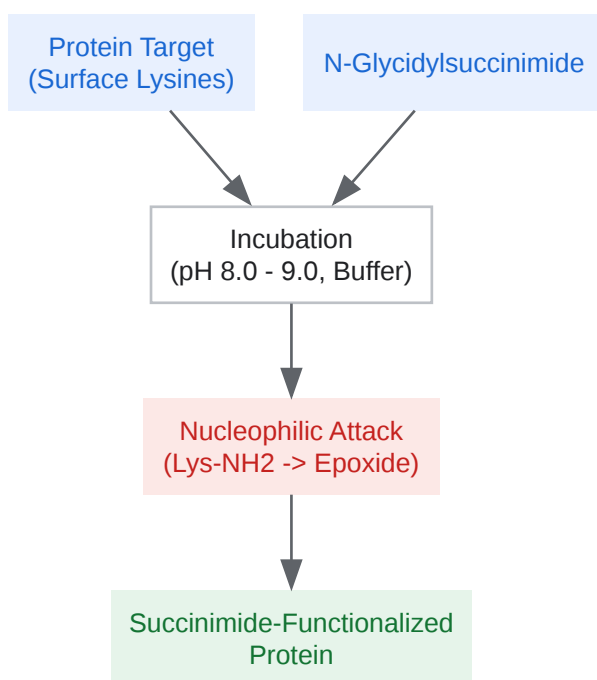
The utility of N-glycidylsuccinimide lies in its Hard/Soft Acid-Base (HSAB) profile.

- Epoxide Ring (Hard Electrophile): Reacts readily with amines (lysine residues), thiols (cysteine), and hydroxyls. This is the primary mode for bioconjugation or cross-linking.

- **Imide Ring (Stable Scaffold):** The succinimide ring is generally stable under the mild basic conditions used to open the epoxide. However, under strong hydrolysis (pH > 10 or pH < 2), the imide ring opens to form succinamic acid derivatives.

Application Workflow: Protein Cross-linking

The following diagram depicts the logic flow for using this molecule to cross-link a target protein.



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Figure 2: Bioconjugation workflow targeting surface lysine residues.

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Sources

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